molecular formula C21H15BrN2OS B4188841 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

Cat. No. B4188841
M. Wt: 423.3 g/mol
InChI Key: FHJHSCAJXWIZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a member of the benzothiazole family of compounds and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is not fully understood. However, it is known to interact with a range of cellular targets, including ion channels, enzymes, and receptors. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been shown to have anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has several advantages for use in lab experiments. It is a small molecule compound, which makes it easy to synthesize and manipulate in vitro. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to the use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, the exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide. One area of research is the development of more efficient synthesis methods for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide. Another area of research is the identification of the cellular targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and the elucidation of its mechanism of action. In addition, there is potential for the development of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential applications of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in scientific research.
Conclusion:
In conclusion, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is a small molecule compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has several advantages for use in lab experiments, but there are also limitations to its use. Further studies are needed to fully understand the potential applications of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in scientific research.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJHSCAJXWIZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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